1-(3-Iodo-2-methylphenyl)ethanone
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Overview
Description
1-(3-Iodo-2-methylphenyl)ethanone is an organic compound with the molecular formula C₉H₉IO. It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the third position and a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Iodo-2-methylphenyl)ethanone can be synthesized through electrophilic aromatic substitution. A common method involves the iodination of 1-(2-methylphenyl)ethanone (2-methylacetophenone) using iodine and an oxidizing agent, such as nitric acid or silver sulfate. The reaction typically proceeds under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodo-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution: Various substituted phenyl ethanones.
Oxidation: 1-(3-Iodo-2-methylphenyl)acetic acid.
Reduction: 1-(3-Iodo-2-methylphenyl)ethanol.
Scientific Research Applications
1-(3-Iodo-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-2-methylphenyl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to the inhibition of certain enzymes or receptors involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- 1-(2-Iodo-3-methylphenyl)ethanone
- 1-(4-Iodo-2-methylphenyl)ethanone
- 1-(3-Bromo-2-methylphenyl)ethanone
Comparison: 1-(3-Iodo-2-methylphenyl)ethanone is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring, which influences its reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, as well as distinct biological activities .
Properties
IUPAC Name |
1-(3-iodo-2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHNXZZHLXLCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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